molecular formula C11H21N3O3 B1287897 (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester CAS No. 525587-00-2

(2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1287897
CAS No.: 525587-00-2
M. Wt: 243.3 g/mol
InChI Key: PVPLWNKSNCRQIL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with serine hydrolases, leading to enzyme inhibition . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the bioavailability of certain molecules within cells, thereby impacting cellular metabolism . Additionally, the compound can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, as the inhibition of certain enzymes can lead to the accumulation or depletion of specific metabolites, which in turn can affect transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored in dark, dry conditions at 2-8°C . Over extended periods, degradation can occur, potentially altering its biochemical activity and effectiveness in experiments.

Dosage Effects in Animal Models

The effects of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, toxic or adverse effects can be observed . These effects may include alterations in metabolic processes, enzyme inhibition, and potential damage to cellular structures.

Metabolic Pathways

tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate: is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with piperazine in the presence of a suitable solvent and catalyst. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Oxo-2-piperazin-1-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-(piperazin-1-yl)ethyl)carbamate
  • Carbamic acid, N-(2-(1-piperazinyl)ethyl)-, 1,1-dimethylethyl ester

Uniqueness

Tert-Butyl (2-oxo-2-(piperazin-1-yl)ethyl)carbamate is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to undergo various chemical reactions and its potential use in drug development make it a valuable compound in scientific research .

Properties

IUPAC Name

tert-butyl N-(2-oxo-2-piperazin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-9(15)14-6-4-12-5-7-14/h12H,4-8H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPLWNKSNCRQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590451
Record name tert-Butyl [2-oxo-2-(piperazin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525587-00-2
Record name tert-Butyl [2-oxo-2-(piperazin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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